![molecular formula C18H25N3O3 B4719477 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4719477.png)
1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide
説明
1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide, also known as APDP, is a synthetic compound that has been extensively studied for its potential use in scientific research. This molecule has been shown to have a wide range of biological effects, making it a valuable tool for understanding various physiological processes. In
作用機序
1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide works by binding to specific receptors in cells, which can trigger various biochemical pathways. One such receptor is the cannabinoid receptor, which is involved in pain perception, appetite, and mood regulation. 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to activate this receptor, leading to a decrease in pain perception and an increase in appetite. Additionally, 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of enzymes involved in inflammation and cancer, suggesting that it may have multiple mechanisms of action.
Biochemical and Physiological Effects:
1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. These include reducing pain perception, increasing appetite, inhibiting inflammation, and inhibiting cancer cell growth. Additionally, 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals. These effects make 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide a valuable tool for studying various physiological processes and developing new therapies.
実験室実験の利点と制限
One advantage of using 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its versatility. This molecule has been shown to have a wide range of biological effects, making it a valuable tool for studying various physiological processes. Additionally, 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide is relatively easy to synthesize in large quantities, making it readily available for research purposes. However, there are also limitations to using 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments. One limitation is that it has not been extensively studied in vivo, meaning that its effects in living organisms are not fully understood. Additionally, 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide may have off-target effects that could complicate experimental results.
将来の方向性
There are several future directions for research involving 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential as a therapeutic agent for various diseases, including inflammation and cancer. Additionally, further studies are needed to understand the full range of 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide's biological effects and its mechanisms of action. Finally, studies on the safety and toxicity of 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide are needed to determine its potential as a drug candidate.
In conclusion, 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that has been extensively studied for its potential use in scientific research. Its versatility and wide range of biological effects make it a valuable tool for studying various physiological processes and developing new therapies. Further research is needed to fully understand its mechanisms of action and potential as a therapeutic agent.
科学的研究の応用
1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide has been used in a variety of scientific research applications, including studies on the nervous system, inflammation, and cancer. One study found that 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide can inhibit the activity of a key enzyme involved in inflammation, suggesting that it may have potential as an anti-inflammatory agent. Another study showed that 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide can inhibit the growth of cancer cells in vitro, indicating that it may have potential as an anti-cancer agent. These findings demonstrate the versatility of 1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide as a research tool and its potential for developing new therapies.
特性
IUPAC Name |
1-(4-acetamidophenyl)-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-5-18(3,4)20-17(24)13-10-16(23)21(11-13)15-8-6-14(7-9-15)19-12(2)22/h6-9,13H,5,10-11H2,1-4H3,(H,19,22)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXDTVQMDFMXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



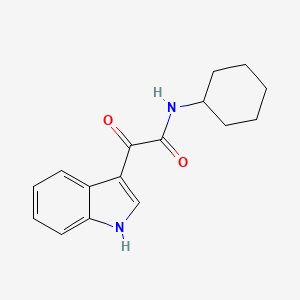
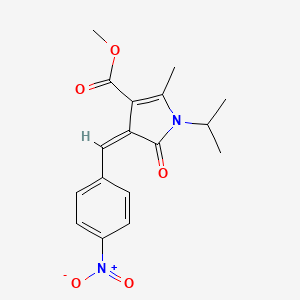
![N-({[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4719416.png)
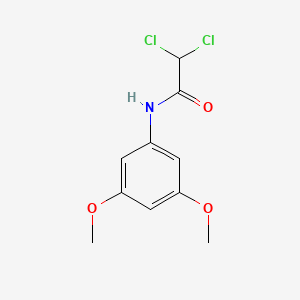
![N-[2-(benzylthio)ethyl]methanesulfonamide](/img/structure/B4719438.png)
![8-chloro-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4719441.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-(4-methylphenyl)thiourea](/img/structure/B4719446.png)
![3,5-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4719451.png)
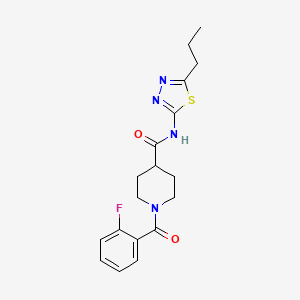
![N-(4-bromo-2-chlorophenyl)-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4719484.png)
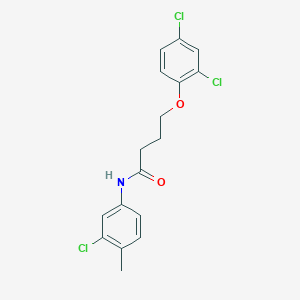
![ethyl 4-({4-[(butylamino)carbonyl]phenyl}amino)-4-oxobutanoate](/img/structure/B4719498.png)
![2-{4-[2-(3-bromophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4719502.png)
![ethyl 4-[({[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4719510.png)